YUKA1

Epigenetics Histone demethylase KDM5A

YUKA1 is the definitive KDM5A-selective probe for unambiguous isoform-specific functional assignments. Unlike pan-KDM5 inhibitors (KDM5A-IN-1, CPI-455), YUKA1 potently inhibits KDM5A (IC50=2.66 μM) while completely sparing KDM5B, KDM6A, and KDM6B, with only weak KDM5C activity (IC50=7.12 μM). Validated to prevent drug-tolerant persister cell emergence in EGFR-mutant NSCLC and HER2+ breast cancer models. At 10-30 μM, also inhibits NEK2 for KDM5A-NEK2 crosstalk studies. Supplied with rigorous analytical QC. For R&D use only.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36 g/mol
CAS No. 708991-09-7
Cat. No. B1683532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYUKA1
CAS708991-09-7
SynonymsYUKA-1;  YUKA 1;  YUKA1
Molecular FormulaC13H16N4O2S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S
InChIInChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20)
InChIKeyNHJCZZWENDYDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility35.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YUKA1 (CAS 708991-09-7) KDM5A-Selective Inhibitor for Cancer Epigenetics Research


YUKA1 (CAS 708991-09-7) is a 3-thio-1,2,4-triazole small molecule identified from a screen of approximately 9,000 compounds for lysine demethylase 5A (KDM5A/RBP2/JARID1A) inhibitory activity [1]. It acts as a cell-permeable, selective inhibitor of KDM5A with an in vitro IC50 of 2.66 μM [1]. YUKA1 exhibits weak activity against the closely related KDM5C (IC50 = 7.12 μM) and is inactive against KDM5B, KDM6A, and KDM6B [1]. The compound increases global H3K4me3 levels in human cells and selectively inhibits proliferation of cancer cells dependent on KDM5A [1].

Why YUKA1 Cannot Be Substituted by Other KDM5 or Pan-KDM Inhibitors


KDM5 family inhibitors exhibit divergent selectivity profiles that critically impact experimental outcomes. Pan-KDM5 inhibitors such as KDM5A-IN-1 (IC50 values: 45 nM, 56 nM, and 55 nM for KDM5A, 5B, and 5C, respectively) and KDM5-C70 (IC50 values: 0.3 μM, 0.3 μM, and 0.58 μM for KDM5A, 5B, and 5C) inhibit all three KDM5 isoforms with comparable potency, thereby confounding isoform-specific functional assignments . Conversely, compounds such as CPI-455, while potent (IC50 = 10 nM for KDM5A), exhibit broad KDM5 family inhibition without intra-family discrimination . YUKA1 is distinguished by its unique selectivity signature: robust inhibition of KDM5A (IC50 = 2.66 μM), markedly weaker activity against KDM5C (IC50 = 7.12 μM), and complete inactivity against KDM5B, KDM6A, and KDM6B [1]. This differential intra-family selectivity profile renders YUKA1 irreplaceable for experiments requiring unambiguous attribution of phenotypic effects to KDM5A demethylase activity rather than to KDM5B, KDM5C, or KDM6 family members.

YUKA1 (CAS 708991-09-7) Quantitative Differentiation Evidence


YUKA1 Intra-Family Selectivity: KDM5A Inhibition with KDM5B Sparing

YUKA1 exhibits a unique intra-family selectivity profile among KDM5 inhibitors. Unlike pan-KDM5 inhibitors that suppress all three isoforms with comparable potency, YUKA1 potently inhibits KDM5A (IC50 = 2.66 μM) while remaining completely inactive against KDM5B (no inhibition observed) and showing only weak activity against KDM5C (IC50 = 7.12 μM) [1]. In contrast, the pan-KDM5 inhibitor KDM5A-IN-1 inhibits KDM5A, KDM5B, and KDM5C with near-identical IC50 values of 45 nM, 56 nM, and 55 nM, respectively . KDM5-C70 similarly exhibits pan-KDM5 activity with IC50 values of 0.3 μM, 0.3 μM, and 0.58 μM for KDM5A, KDM5B, and KDM5C . CPI-455, while KDM5-family selective, inhibits KDM5A, KDM5B, and KDM5C to similar extents .

Epigenetics Histone demethylase KDM5A Isoform selectivity

YUKA1 Cellular Target Engagement: H3K4me3 Elevation in Human Cells

YUKA1 demonstrates robust cellular target engagement as evidenced by increased global H3K4me3 levels in human cells, the direct histone mark substrate of KDM5A demethylase activity [1]. In a direct head-to-head comparison within the same study, YUKA1 but not its structurally related analog YUKA2 was cell-active, as determined by Western blot analysis of global H3K4 methylation changes [1]. The pan-KDM5 inhibitor GSK-J1, in contrast, exhibits substantially weaker activity against KDM5A (IC50 = 6,800 nM) compared to its primary targets KDM6A and KDM6B, and correspondingly produces different cellular histone mark alterations .

H3K4me3 Target engagement Cellular assay Epigenetics

YUKA1 Prevents Drug-Tolerant Persister Cell Emergence in EGFR-Mutant NSCLC

YUKA1 uniquely prevents the emergence of drug-tolerant persister cells when combined with targeted therapies, a functional property not uniformly shared across KDM5 inhibitors. In preclinical studies, YUKA1 in combination with gefitinib prevented drug tolerance in EGFR-mutant non-small cell lung cancer (NSCLC) models [1][2]. This functional attribute stems from KDM5A's demonstrated role in mediating drug tolerance, and YUKA1's ability to inhibit this specific KDM5A-dependent pathway [1]. While the KDM5 pan-inhibitor CPI-455 also reduces drug-tolerant persister cells in a dose-dependent manner, its pan-KDM5 activity precludes attribution of the effect specifically to KDM5A inhibition . YUKA1's KDM5A-selective profile provides greater mechanistic clarity for drug tolerance studies.

Drug tolerance EGFR-mutant NSCLC Gefitinib Persister cells

YUKA1 Off-Target Kinase Activity: NEK2 Inhibition at Higher Concentrations

At concentrations of 10-30 μM (24-48 h), YUKA1 exhibits off-target inhibition of NEK2 autophosphorylation in human cancer cell lines including MDA-MB-231, BT20, and MCF7, leading to mitotic arrest, spindle defects, polyploidy, and increased apoptosis . YUKA1 also enhances paclitaxel sensitivity in these models . In contrast, the pan-KDM5 inhibitor KDM5-C70 has not been reported to exhibit NEK2 inhibitory activity at comparable concentrations, and CPI-455 is characterized primarily by its KDM5-family enzymatic inhibition without documented NEK2 off-target effects . This off-target activity must be carefully considered when interpreting phenotypic outcomes at concentrations exceeding 10 μM; experiments requiring clean KDM5A-specific readouts should maintain YUKA1 concentrations within the 2.66-7.12 μM range.

NEK2 Off-target Kinase inhibition Mitotic arrest

YUKA1 (CAS 708991-09-7) Validated Research Application Scenarios


KDM5A-Specific Functional Studies Requiring Intra-Family Isoform Discrimination

YUKA1 is the optimal tool compound for experiments requiring unambiguous attribution of phenotypic effects specifically to KDM5A demethylase activity rather than to KDM5B or KDM5C. Its unique selectivity signature—potent KDM5A inhibition (IC50 = 2.66 μM), weak KDM5C activity (IC50 = 7.12 μM), and complete KDM5B sparing—enables isoform-specific functional assignments that cannot be achieved with pan-KDM5 inhibitors such as KDM5A-IN-1, KDM5-C70, or CPI-455 [1][2]. Researchers should confirm cellular target engagement via H3K4me3 Western blot and maintain concentrations below 10 μM to avoid NEK2 off-target confounding [1].

Drug Tolerance and Persister Cell Research in EGFR-Mutant NSCLC and HER2+ Breast Cancer

YUKA1 has been validated in preclinical studies to prevent the emergence of drug-tolerant persister cells when combined with gefitinib in EGFR-mutant NSCLC and with trastuzumab in HER2+ breast cancer models [1][2]. This established functional profile makes YUKA1 directly applicable for combination studies investigating KDM5A-mediated drug tolerance mechanisms. Unlike pan-KDM5 inhibitors, YUKA1's KDM5A-selective profile provides isoform-specific mechanistic clarity for interpreting drug tolerance phenotypes [1].

Dual KDM5A/NEK2 Inhibition Studies at Higher Concentrations

For researchers investigating the intersection of epigenetic regulation (KDM5A) and mitotic kinase signaling (NEK2), YUKA1 at 10-30 μM concentrations offers a dual-inhibition tool. In MDA-MB-231, BT20, and MCF7 cancer cell lines, YUKA1 in this concentration range inhibits NEK2 autophosphorylation, induces mitotic arrest and spindle defects, increases γH2AX DNA damage markers, promotes apoptosis, and enhances paclitaxel sensitivity [1]. This concentration-dependent dual activity provides a unique experimental tool for exploring KDM5A-NEK2 crosstalk in cancer biology [1].

KDM5A-Dependent Cancer Cell Proliferation Studies

YUKA1 selectively inhibits the proliferation of cancer cells whose growth depends on KDM5A, as demonstrated in HeLa cervical cancer and MCF7 breast cancer cell lines [1]. This cell-line selective anti-proliferative activity distinguishes YUKA1 from compounds lacking cellular validation. Researchers should pair YUKA1 with appropriate genetic controls (e.g., KDM5A knockdown/knockout) to confirm KDM5A-dependence of observed proliferation effects, and verify target engagement via H3K4me3 elevation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for YUKA1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.